2,5-Dichloro-n,n-diethylaniline
Description
2,5-Dichloro-N,N-diethylaniline is a substituted aniline derivative characterized by two chlorine atoms at the 2 and 5 positions of the aromatic ring and diethyl groups attached to the nitrogen atom. Chlorine substituents are electron-withdrawing, which alters the electron density of the aromatic ring, affecting reactivity, solubility, and intermolecular interactions compared to unsubstituted or methyl-substituted analogs .
Properties
CAS No. |
55039-57-1 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2,5-dichloro-N,N-diethylaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13(4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
PMRVKZFUORHRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-n,n-diethylaniline typically involves the alkylation of 2,5-dichloroaniline with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,5-Dichloroaniline and diethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide.
Procedure: The mixture is heated under reflux for several hours to facilitate the alkylation process. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-n,n-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-Dichloro-n,n-diethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-n,n-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents significantly influence the electronic and steric profiles of aromatic amines. Below is a comparative analysis of key structural analogs:
Key Observations :
- The electron-withdrawing nature of Cl decreases the aromatic ring's nucleophilicity, impacting coupling reactions in dye synthesis (e.g., azo dye formation) .
Pharmaceuticals and Agrochemicals
- N,N-Diethylaniline : Precursor for antihistamines and herbicides .
- Chloro-substituted analogs : The presence of Cl may increase bioactivity and persistence in pesticides but raises environmental concerns due to reduced biodegradability .
Thermodynamic and Interaction Properties
Molecular Interactions
- N,N-Diethylaniline with Cyclopentanone: Exhibits negative excess volume (Vᴇ = -71.7 cm³/mol) due to favorable dipole-dipole interactions and interstitial accommodation .
- Chloro-substituted analogs: Larger molar volumes and stronger dipole moments may lead to positive Vᴇ values in mixtures with cyclic ketones (e.g., cyclohexanone), indicating repulsive interactions .
Biodegradation and Bioaccumulation
- This compound : Expected to exhibit even lower biodegradability and higher persistence due to Cl’s deactivating effects .
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